molecular formula C18H27ClN4O2S B11982845 7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11982845
M. Wt: 399.0 g/mol
InChI Key: VCLFIHUNZNHJBW-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves multiple steps, including the formation of the purine ring, the introduction of the chlorobut-2-en-1-yl group, and the attachment of the octylsulfanyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the double bond or the carbonyl groups, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorobut-2-en-1-yl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in appropriate solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-(octylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione: can be compared with other purine derivatives, such as caffeine, theobromine, and theophylline, which also contain the purine ring structure but differ in their substituents.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobut-2-en-1-yl and octylsulfanyl groups differentiates it from other purine derivatives, potentially leading to unique reactivity and interactions.

Properties

Molecular Formula

C18H27ClN4O2S

Molecular Weight

399.0 g/mol

IUPAC Name

7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-octylsulfanylpurine-2,6-dione

InChI

InChI=1S/C18H27ClN4O2S/c1-4-5-6-7-8-9-12-26-18-20-15-14(23(18)11-10-13(2)19)16(24)21-17(25)22(15)3/h10H,4-9,11-12H2,1-3H3,(H,21,24,25)/b13-10-

InChI Key

VCLFIHUNZNHJBW-RAXLEYEMSA-N

Isomeric SMILES

CCCCCCCCSC1=NC2=C(N1C/C=C(/C)\Cl)C(=O)NC(=O)N2C

Canonical SMILES

CCCCCCCCSC1=NC2=C(N1CC=C(C)Cl)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.